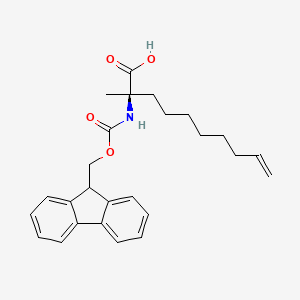

![molecular formula C27H44N2O5 B613646 D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- CAS No. 178208-61-2](/img/structure/B613646.png)

D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

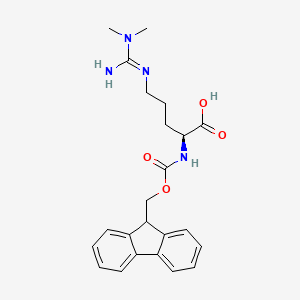

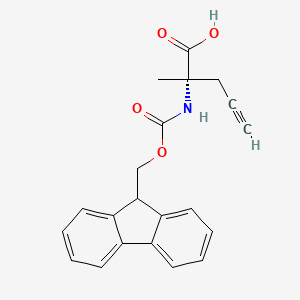

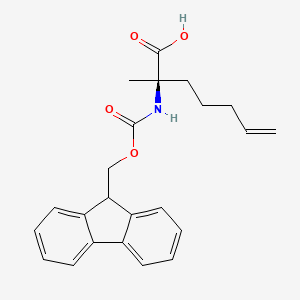

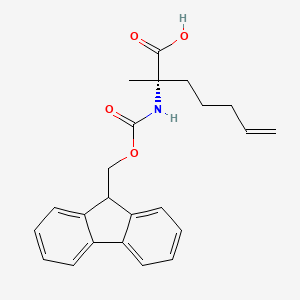

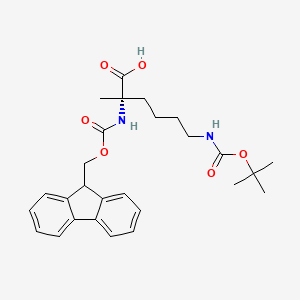

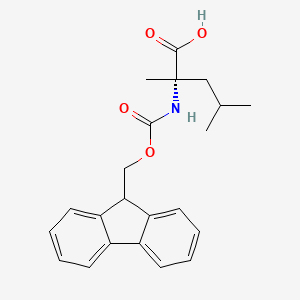

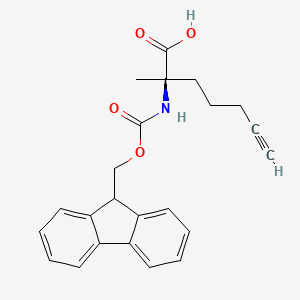

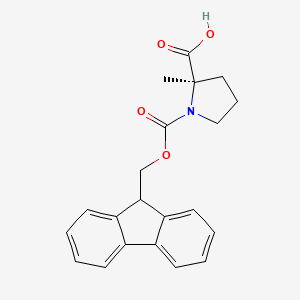

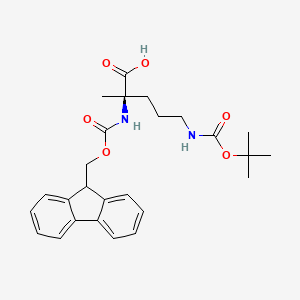

“D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-” is a chemical compound . It belongs to the class of organic compounds known as tyrosine and derivatives .

Molecular Structure Analysis

The molecular structure of “D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-” is complex. It includes a tyrosine core with additional functional groups .Physical And Chemical Properties Analysis

“D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-” is a white to yellow solid at room temperature . Its molecular weight is 295.34 .Applications De Recherche Scientifique

Hydrogen Bonding and Tyrosine Derivatives

- The effects of hydrogen bonding on tyrosine derivatives have been studied, providing insights into the properties of tyrosyl residues within proteins. This research is crucial for understanding protein structure and function (Strickland et al., 1972).

Tyrosine in Polymer Synthesis

- L-tyrosine, due to its phenolic hydroxyl group, is used to generate diphenolic monomers for biodegradable polymers. This application is significant in the development of new materials, especially in biomedical fields (Bourke & Kohn, 2003).

Protective Groups in Peptide Synthesis

- New protecting groups for tyrosine in solid-phase peptide synthesis have been introduced, enhancing the stability of tyrosine derivatives during the synthesis process. This advancement is vital for the efficient synthesis of peptides (Rosenthal et al., 1997).

Fluorescent Sensors Based on Tyrosine Derivatives

- Tyrosine methyl ester functionalized carbon dots have been developed as sensitive fluorescent sensors. This innovation holds potential in environmental monitoring and biochemical analysis (Hou et al., 2015).

Synthesis of Analogs for Biomedical Applications

- The synthesis of tyrosine analogs, such as α-([11C]methyl)tyrosine, has implications in medical imaging and diagnostic procedures, offering new avenues for disease detection and research (Gee & Långström, 1991).

Antioxidant Properties

- Research on the antioxidant mechanism of L-DOPA, a derivative of tyrosine, sheds light on its role in preventing oxidative modifications in proteins, which is crucial for understanding cellular defense mechanisms against oxidative stress (Recky et al., 2021).

Preparation Techniques for Tyrosine Derivatives

- Innovations in the preparation of specific tyrosine derivatives, such as Methyl N-tert-butoxyl-carbonyl-O-alkyl-L-tyrosinate, have been explored, indicating potential in large-scale production and industrial application (Dacheng, 2009).

Safety And Hazards

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12,17H,9H2,1-4H3,(H,18,19);11-13H,1-10H2/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVADYPVUIPQNGV-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- | |

CAS RN |

250611-09-7 |

Source

|

| Record name | D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250611-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.